molecular formula C18H20FN5O2 B11283455 3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B11283455
M. Wt: 357.4 g/mol
InChI Key: FHQCIBHOPHDCGO-UHFFFAOYSA-N
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Description

3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a butyl group, a fluorophenyl group, and a methyl group attached to the imidazo[2,1-f]purine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves multiple steps, typically starting with the preparation of the imidazo[2,1-f]purine core. The synthetic route may include:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Scientific Research Applications

3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the imidazo[2,1-f]purine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H20FN5O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-butyl-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H20FN5O2/c1-3-4-9-24-16(25)14-15(21(2)18(24)26)20-17-22(10-11-23(14)17)13-7-5-12(19)6-8-13/h5-8H,3-4,9-11H2,1-2H3

InChI Key

FHQCIBHOPHDCGO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C

Origin of Product

United States

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